spiro[azetidine-3,2'-chromene] hydrochloride
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Overview
Description
Spiro[azetidine-3,2’-chromene] hydrochloride: is a chemical compound characterized by a spirocyclic structure, where an azetidine ring is fused to a chromene ring. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[azetidine-3,2’-chromene] hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of azetidine derivatives with chromene precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: In an industrial setting, the production of spiro[azetidine-3,2’-chromene] hydrochloride may involve large-scale batch reactions. These processes are optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Spiro[azetidine-3,2’-chromene] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the azetidine or chromene rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, spiro[azetidine-3,2’-chromene] hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: In medicine, spiro[azetidine-3,2’-chromene] hydrochloride is investigated for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of spiro[azetidine-3,2’-chromene] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
- Spiro[azetidine-2,3’-chromene] hydrochloride
- Spiro[pyrrolidine-3,2’-chromene] hydrochloride
- Spiro[indoline-3,2’-chromene] hydrochloride
Comparison: Spiro[azetidine-3,2’-chromene] hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2551117-64-5 |
---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.7 |
Purity |
95 |
Origin of Product |
United States |
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